molecular formula C19H17N3O3 B5633604 N-(2-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-(2-methoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No. B5633604
M. Wt: 335.4 g/mol
InChI Key: QMZTUAHEQBXICW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves catalytic hydrogenation, showcasing a green synthesis approach for N-(3-Amino-4-methoxyphenyl)acetamide derivatives used in azo disperse dyes production. A novel Pd/C catalyst exhibited high activity, selectivity, and stability, achieving a selectivity of 99.3% in methanol and water (Zhang Qun-feng, 2008).

Molecular Structure Analysis

Studies on molecular structure are critical for understanding compound properties. The crystal structure of p-Methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a related compound, was determined using X-ray diffraction analysis, revealing intermolecular hydrogen bonds significant for its properties (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

Chemical reactivity and the formation of novel compounds through reactions such as silylation of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes highlight the diversity of chemical properties and the potential for generating new molecular structures with unique properties (N. Lazareva et al., 2017).

Physical Properties Analysis

The physical properties of compounds are crucial for their application and functionality. The synthesis and structural analysis of 2-Phenyl-N-(pyrazin-2-yl)Acetamide, including thermogravimetric and differential thermal analysis, provide insights into the stability and physical behavior of such compounds (P. Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties of related compounds, such as their reactivity towards various reagents and the synthesis of derivatives with potential biological activity, are areas of significant interest. For instance, the modification of certain acetamide compounds to improve their pharmacological profile while reducing toxicity showcases the importance of chemical property optimization (Xiao-meng Wang et al., 2015).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-25-17-10-6-5-9-16(17)20-18(23)13-22-19(24)12-11-15(21-22)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZTUAHEQBXICW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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